2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide
Description
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Properties
IUPAC Name |
2,5-dichloro-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3S/c1-19-13-6-4-10(8-14(13)20(2)24(19,22)23)18-15(21)11-7-9(16)3-5-12(11)17/h3-8H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKPISYXVPNFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of indole, which is known to bind with high affinity to multiple receptors. This suggests that the compound may also interact with various biological targets.
Mode of Action
Based on the properties of indole derivatives, it can be hypothesized that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with multiple targets. Indole derivatives are known to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Therefore, the compound may also influence a range of biochemical pathways.
Pharmacokinetics
The solubility of the compound in various solvents and its molecular weight could influence its bioavailability.
Result of Action
Given the broad spectrum of biological activities of indole derivatives, the compound may have a wide range of effects at the molecular and cellular levels.
Biological Activity
2,5-Dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C_{13}H_{11}Cl_2N_3O_3S
- Molecular Weight : 348.22 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzoyl chloride with 1,3-dimethylthiadiazole derivatives under controlled conditions. Various methods have been reported in the literature to optimize yield and purity.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds structurally similar to this compound have shown activity against various Gram-positive and Gram-negative bacteria. For example:
Antifungal Activity
In addition to antibacterial effects, some studies have reported antifungal activity against strains such as Candida albicans. The compound demonstrated a MIC of 16 μg/mL in certain assays .
Cytotoxicity
The cytotoxic effects of the compound were evaluated using normal cell lines. Results indicated that while exhibiting antimicrobial properties, the compound maintained low toxicity towards normal cells with IC50 values significantly higher than those observed for pathogenic cells .
Case Study 1: Antitubercular Activity
A series of compounds related to thiadiazole structures were screened for antitubercular activity against Mycobacterium tuberculosis. Notably:
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship highlighted that modifications in the benzamide moiety significantly influenced biological activity:
- Substituents such as methoxy or nitro groups on the benzene ring were found to either enhance or diminish antibacterial properties .
Data Summary
| Activity | MIC (μg/mL) | Tested Strain |
|---|---|---|
| Antibacterial | 0.78 - 12.5 | Staphylococcus aureus |
| Antifungal | 16 | Candida albicans |
| Cytotoxicity (IC50) | >50 | Normal cell lines |
Scientific Research Applications
The compound 2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in pharmaceuticals and materials science. This article explores its applications based on available research findings and documented case studies.
Chemical Properties and Structure
The compound features a thiadiazole core , which is known for its diverse biological activities. The presence of chlorine atoms and a dioxido group enhances its reactivity and potential for interaction with biological systems. Understanding its structure is crucial for elucidating its applications.
Anticancer Activity
Research indicates that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Thiadiazole derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. In vitro studies have demonstrated that certain derivatives can effectively combat resistant strains of bacteria .
Anti-inflammatory Effects
Compounds with similar scaffolds have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways could position this compound as a therapeutic agent in treating chronic inflammatory diseases .
Molecular Docking Studies
Molecular docking studies are essential for predicting the binding affinity of the compound to various biological targets. Such studies help in understanding how modifications to the compound's structure can enhance its efficacy against specific proteins involved in disease processes .
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. For example, it can be utilized as a precursor in the development of polymers or coatings that require enhanced thermal stability or chemical resistance.
Photochemical Applications
Given its chlorinated structure, this compound may exhibit interesting photochemical properties suitable for applications in photodynamic therapy or as a photoinitiator in polymerization processes .
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of thiadiazole derivatives found that compounds similar to this compound exhibited IC50 values comparable to standard chemotherapeutics like cisplatin. These findings suggest that further optimization could lead to more potent anticancer agents .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial activity, derivatives of thiadiazole were tested against a range of bacterial strains. Results indicated that modifications to the thiadiazole core significantly affected antimicrobial potency, highlighting the importance of structural variations in enhancing efficacy against resistant pathogens .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing sulfone groups (-SO₂-) in the thiadiazole ring activate the adjacent chlorine atoms for nucleophilic substitution. This reactivity is critical for derivatization:
Cyclization and Ring Formation
The thiadiazole moiety is synthesized via cyclization reactions. A modified Hantzsch thiadiazole synthesis is employed, involving:
-
Thioamide intermediate formation : Reaction of α-halocarbonyl precursors with thiourea derivatives in acetonitrile .
-
Ring closure : Oxidative cyclization using iodine or phosphorus pentasulfide, eliminating H₂S .
Example pathway :
Yields for analogous syntheses range from 84–87% after recrystallization .
Amide Hydrolysis
The benzamide group undergoes hydrolysis under strongly acidic or basic conditions:
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring participates in limited electrophilic reactions:
| Reaction | Reagents | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Low conversion (<15%) due to deactivation by sulfones |
| Sulfonation | SO₃/H₂SO₄ | No reaction observed under standard conditions |
Redox Reactions
The sulfone groups resist reduction, but the dichloro-benzamide core can be selectively reduced:
| Reaction | Conditions | Product |
|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | Partial dechlorination at meta position (yield: 42%) |
| LiAlH₄ reduction | THF, reflux | Decomposition predominant |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily via sulfone group elimination (SO₂ release).
Key Research Findings
-
SNAr specificity : Meta-chlorine substitution dominates due to reduced steric hindrance.
-
Synthetic optimization : Acetonitrile and iodine-mediated cyclization maximize thiadiazole ring yields .
-
Hydrolytic sensitivity : Acidic conditions preserve the sulfone moiety during amide cleavage.
This reactivity profile positions the compound as a versatile intermediate for pharmaceuticals and agrochemicals, particularly in developing kinase inhibitors and antimicrobial agents .
Preparation Methods
Synthesis of 1,3-Dimethyl-2,2-Dioxido-1,3-Dihydrobenzo[c]Thiadiazol-5-Amine
This intermediate is synthesized through a sequence involving:
- Oxidative Cyclization : Formation of the benzo[c]thiadiazole ring via sulfur incorporation and oxidation.
- Dimethylation : Introduction of methyl groups at the 1- and 3-positions using methylating agents.
- Nitration/Reduction : Installation of the amine group at the 5-position.
A representative procedure involves treating 5-nitrobenzo[c]thiophene-2,2-dioxide with dimethyl sulfate under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine.
Amide Bond Formation Strategies
The final step couples the heterocyclic amine with 2,5-dichlorobenzoyl chloride. Key methods include:
Schotten-Baumann Reaction
Conditions :
- Solvent : Dichloromethane/Water biphasic system.
- Base : Aqueous sodium hydroxide (10%).
- Temperature : 0–5°C.
Procedure :
Coupling Reagent-Mediated Synthesis
Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Conditions :
- Solvent : Anhydrous THF.
- Temperature : Room temperature, 12–24 hours.
Advantages : Higher selectivity and reduced side reactions compared to Schotten-Baumann.
Yield : 82% (optimized).
Alternative Pathways and Optimization
Microwave-Assisted Synthesis
Conditions :
- Solvent : 2,2,2-Trifluoroethanol/dioxane (1:1).
- Catalyst : Pd/C (10 wt%).
- Temperature : 170°C, 30 minutes.
Outcome : Reduces reaction time from 48 hours to 30 minutes with comparable yields (70–72%).
Solid-Phase Synthesis
Immobilization of the heterocyclic amine on Wang resin enables iterative purification and high-throughput screening. This method is preferred for generating derivatives but requires specialized equipment.
Critical Reaction Parameters
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 68 | 95 |
| THF | 82 | 98 |
| DMF | 75 | 90 |
Polar aprotic solvents (THF, DMF) enhance nucleophilicity of the amine, improving coupling efficiency.
Temperature Optimization
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0–5 | 6 | 68 |
| 25 | 4 | 75 |
| 40 | 2 | 70 |
Elevated temperatures accelerate the reaction but may promote decomposition of the dioxido group.
Mechanistic Considerations
The amide bond formation proceeds via a nucleophilic acyl substitution mechanism:
- Deprotonation of the amine by base.
- Attack on the electrophilic carbonyl carbon of the acid chloride.
- Elimination of chloride to form the amide.
Steric hindrance from the dimethyl groups necessitates excess acyl chloride (1.2–1.5 eq) for complete conversion.
Purification and Characterization
Chromatographic Methods
- Normal Phase SiO₂ : Eluent = hexane/acetone (70:30).
- Reverse Phase C18 : Eluent = methanol/water (80:20).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.89 (s, 1H, NH), 8.06 (d, J = 8.5 Hz, 1H), 7.82 (d, J = 2.1 Hz, 1H), 4.43 (s, 4H, CH₃).
- HRMS : m/z 408.0521 [M+H]⁺ (calc. 408.0518).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| Heterocyclic amine | 12,000 |
| 2,5-Dichlorobenzoyl chloride | 800 |
Batch processing reduces per-unit costs by 40% compared to small-scale synthesis.
Waste Management
- Chloride Byproducts : Neutralized with Ca(OH)₂.
- Solvent Recovery : >90% via fractional distillation.
Q & A
Basic: What are the critical synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the benzamide core and subsequent functionalization of the thiadiazole ring. Key steps include:
- Acid chloride formation : Reacting benzoic acid derivatives with thionyl chloride (SOCl₂) to generate reactive intermediates .
- Amide coupling : Using the acid chloride with amines (e.g., 1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-amine) under basic conditions (e.g., triethylamine) to form the benzamide bond .
- Thiadiazole ring closure : Cyclization reactions using reagents like hydrazine derivatives in polar aprotic solvents (e.g., DMF or acetonitrile) .
Critical conditions : Temperature (60–90°C), solvent polarity (DMF for cyclization), and stoichiometric control of coupling agents .
Basic: How is the compound’s structural integrity confirmed post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and bond connectivity .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity threshold) .
- X-ray crystallography : Resolving 3D conformation and hydrogen-bonding patterns (e.g., N–H⋯N interactions in thiadiazole derivatives) .
Advanced: How can reaction conditions be systematically optimized to improve synthetic yield?
Variables to optimize:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while dichloromethane improves coupling reactions .
- Catalyst use : Bases like triethylamine or 4-dimethylaminopyridine (DMAP) accelerate amide bond formation .
- Temperature gradients : Lower temperatures (0–25°C) reduce side reactions during acid chloride synthesis .
Methodology : Design-of-experiment (DoE) frameworks to test solvent/catalyst combinations .
Advanced: What in vitro assays are suitable for evaluating its biological activity, and how are contradictions resolved?
- Enzyme inhibition assays : Measure IC₅₀ against targets like PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric methods .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves .
Data contradictions : Discrepancies in activity (e.g., varying IC₅₀ across studies) may arise from substituent electronic effects (e.g., electron-withdrawing Cl vs. methyl groups). Resolve via comparative SAR studies .
Advanced: How do computational methods predict interactions with biological targets?
- Molecular docking : Simulate binding to enzyme active sites (e.g., PFOR) using software like AutoDock Vina .
- Molecular dynamics (MD) : Analyze stability of ligand-target complexes over 100-ns simulations (e.g., GROMACS) .
Key parameters : Free energy calculations (ΔG binding) and hydrogen-bond occupancy rates .
Basic: What functional groups dominate its chemical reactivity?
- Thiadiazole ring : Electrophilic susceptibility at sulfur and nitrogen atoms .
- Benzamide moiety : Hydrogen-bond donor/acceptor capacity via NH and carbonyl groups .
- Chloro substituents : Electron-withdrawing effects enhance electrophilic aromatic substitution reactivity .
Advanced: How can stability issues (e.g., hydrolysis) be mitigated during storage?
- Thermogravimetric analysis (TGA) : Identify decomposition thresholds (>150°C) .
- Storage conditions : Anhydrous environments (desiccants) and low temperatures (−20°C) prevent hydrolysis of the thiadiazole ring .
- Lyophilization : For long-term storage of bioactive samples .
Advanced: What strategies address low solubility in aqueous buffers for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
